5-Bromo-3-chloro-2-(cyclopropylmethoxy)pyridine
Overview
Description
5-Bromo-3-chloro-2-(cyclopropylmethoxy)pyridine is an organic compound with the molecular formula C₉H₉BrClNO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Scientific Research Applications
5-Bromo-3-chloro-2-(cyclopropylmethoxy)pyridine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Biochemical Analysis
Biochemical Properties
5-Bromo-3-chloro-2-(cyclopropylmethoxy)pyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as a building block for the synthesis of potent and selective receptor antagonists . The nature of these interactions often involves binding to specific active sites on enzymes or receptors, thereby modulating their activity.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to interact with somatostatin receptors, which play a crucial role in regulating hormone secretion and cell proliferation . This interaction can lead to changes in gene expression and alterations in cellular metabolic pathways.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. The compound’s ability to bind to receptor sites and modulate their activity is a key aspect of its mechanism of action . Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to changes in its efficacy and potency . Long-term effects on cellular function have also been observed, with some studies indicating potential cumulative effects with prolonged exposure.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical or cellular response . Toxicity studies have highlighted the importance of careful dosage management to avoid adverse outcomes.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it has been shown to affect the metabolism of certain amino acids and nucleotides, which are critical for cellular function and energy production . Understanding these pathways is essential for predicting the compound’s effects and potential interactions with other biochemical agents.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its activity. It interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation in certain tissues can significantly impact its efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound is an important aspect of its function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence the compound’s activity and interactions with other biomolecules, ultimately affecting its overall biochemical and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-chloro-2-(cyclopropylmethoxy)pyridine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-2-hydroxypyridine and cyclopropylmethanol.
Reaction Steps:
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-chloro-2-(cyclopropylmethoxy)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atom in the pyridine ring.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Coupling Reactions: Palladium catalysts and bases like potassium phosphate are used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
Mechanism of Action
The mechanism of action of 5-Bromo-3-chloro-2-(cyclopropylmethoxy)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-chloropyridine
- 5-Bromo-2-(cyclopropylmethoxy)pyridine
- 3-Bromo-2-chloropyridine
Uniqueness
5-Bromo-3-chloro-2-(cyclopropylmethoxy)pyridine is unique due to the presence of both bromine and chlorine atoms on the pyridine ring, along with a cyclopropylmethoxy group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications.
Properties
IUPAC Name |
5-bromo-3-chloro-2-(cyclopropylmethoxy)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrClNO/c10-7-3-8(11)9(12-4-7)13-5-6-1-2-6/h3-4,6H,1-2,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHKZKKRFCFHYOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=C(C=C(C=N2)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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